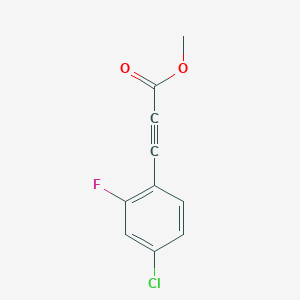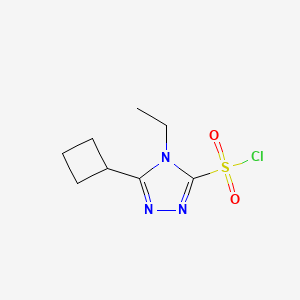![molecular formula C8H14N4 B13193268 1-[(1H-Imidazol-4-yl)methyl]piperazine](/img/structure/B13193268.png)
1-[(1H-Imidazol-4-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1H-Imidazol-4-yl)methyl]piperazine is a heterocyclic compound that features both an imidazole ring and a piperazine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Imidazol-4-yl)methyl]piperazine typically involves the reaction of imidazole derivatives with piperazine. One common method includes the alkylation of imidazole with a piperazine derivative under basic conditions. For instance, the reaction of 4-chloromethylimidazole with piperazine in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(1H-Imidazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the imidazole ring under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the imidazole ring .
Applications De Recherche Scientifique
1-[(1H-Imidazol-4-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(1H-Imidazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with receptors and enzymes, modulating their functions. These interactions are crucial for its biological activities, such as antimicrobial and anticancer effects[4][4].
Comparaison Avec Des Composés Similaires
1-[(1H-Imidazol-4-yl)methyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-[(1H-Imidazol-4-yl)methyl]morpholine: Contains a morpholine ring instead of a piperazine ring.
1-[(1H-Imidazol-4-yl)methyl]pyrrolidine: Features a pyrrolidine ring in place of the piperazine ring.
Uniqueness: 1-[(1H-Imidazol-4-yl)methyl]piperazine is unique due to the presence of both the imidazole and piperazine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14N4 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-(1H-imidazol-5-ylmethyl)piperazine |
InChI |
InChI=1S/C8H14N4/c1-3-12(4-2-9-1)6-8-5-10-7-11-8/h5,7,9H,1-4,6H2,(H,10,11) |
Clé InChI |
CORMODVUQAFUOY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


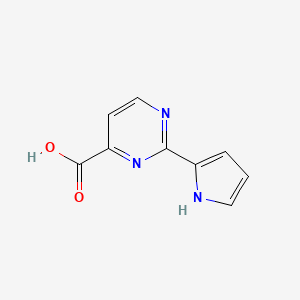
![6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13193191.png)

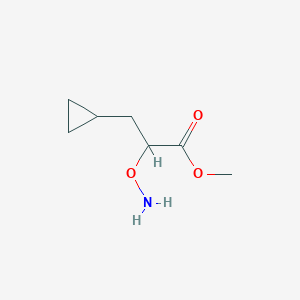
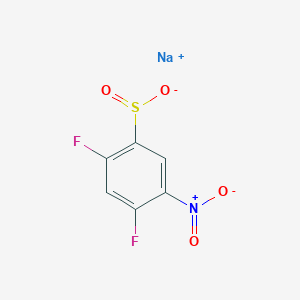
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13193212.png)
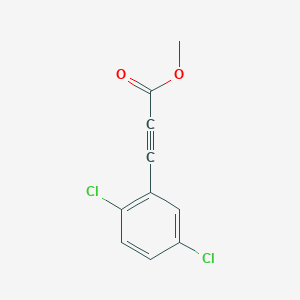
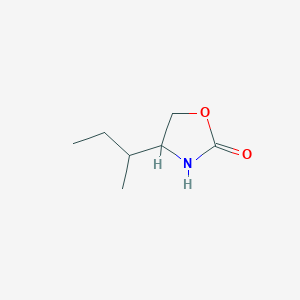

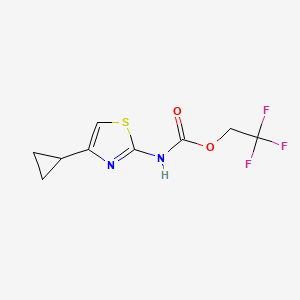
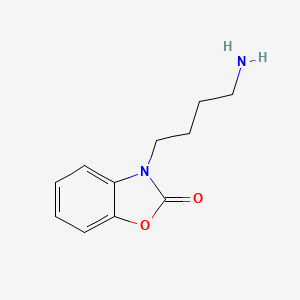
![(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13193243.png)
